Ethyl L-octahydroindole-2-carboxylate hydrochloride

Description

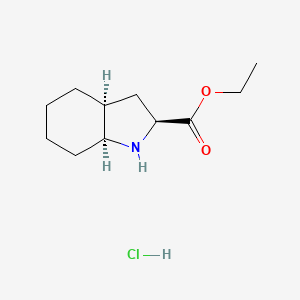

Ethyl L-octahydroindole-2-carboxylate hydrochloride (CAS: 79799-34-1; synonyms: Ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride) is a bicyclic compound featuring a fully saturated indole (octahydroindole) core esterified at the 2-position and stabilized as a hydrochloride salt. Its molecular formula is C₁₁H₂₀ClNO₂, with a molecular weight of 233.735 g/mol .

Properties

IUPAC Name |

ethyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H/t8-,9-,10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGKMVURZNPDDC-PUBMXKGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CCCCC2N1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669991 | |

| Record name | Ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82864-25-3 | |

| Record name | Ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl L-octahydroindole-2-carboxylate hydrochloride can be prepared by reacting L-octahydroindoline-2-carboxylic acid ethyl ester with hydrochloric acid to form the corresponding hydrochloride salt . This reaction typically involves heating the intermediate in a solution of ethanolic hydrochloric acid .

Chemical Reactions Analysis

Ethyl L-octahydroindole-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: It can be reduced to form simpler compounds.

Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₂₀ClNO₂

- Molecular Weight : 233.74 g/mol

- Structure : Features an octahydroindole core, enhancing its solubility and stability, especially in the hydrochloride form.

Pharmaceutical Applications

Ethyl L-octahydroindole-2-carboxylate hydrochloride is primarily recognized for its utility in the pharmaceutical industry. Its applications include:

-

Intermediate in Drug Synthesis :

- It serves as a precursor for synthesizing various pharmaceuticals, notably antihypertensive agents like trandolapril and perindopril, which are used to treat hypertension.

- The compound's bicyclic structure allows it to be integrated into more complex molecules that exhibit biological activity.

-

Therapeutic Potential :

- Research indicates that compounds with similar structures may act as antagonists for neurotransmitter receptors, suggesting potential benefits for treating neurological and psychiatric disorders such as anxiety and depression.

- Its lipophilicity improves the bioavailability of peptides and peptidomimetics, which is crucial for their effectiveness as drugs .

Biological Activities

This compound exhibits several notable biological activities:

- Interactions with Biological Systems :

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes including hydrogenation reactions. For example:

- A study demonstrated the hydrogenation of ethyl 2-indolecarboxylate to yield high-purity octahydro derivatives .

- The resulting compounds were characterized using techniques such as gas chromatography to ensure purity levels exceeding 98% .

Applications in Drug Development

- ACE Inhibitors :

- Peptidomimetics :

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Octahydroindole-2-carboxylic acid | Bicyclic amino acid | Precursor for various pharmaceuticals |

| 5-Hydroxytryptophan | Indole derivative | Precursor for serotonin synthesis |

| Tryptophan | Aromatic amino acid | Essential amino acid involved in protein synthesis |

| L-Proline | Pyrrolidine amino acid | Key role in collagen formation and protein structure |

Mechanism of Action

The mechanism of action of ethyl L-octahydroindole-2-carboxylate hydrochloride involves its interaction with various molecular targets and pathways. The indole nucleus in this compound allows it to bind with high affinity to multiple receptors, making it useful in developing new derivatives for therapeutic purposes . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to indole derivatives and proline analogs (Table 1).

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

- Ring Saturation : The octahydroindole core in the target compound introduces rigidity and stereochemical complexity, contrasting with the planar aromatic indole in ethyl indole-2-carboxylate. This saturation may enhance stability and alter binding affinity in biological systems .

- Hydrochloride Salt : The ionic nature improves solubility compared to the free base, a common strategy in drug formulation (e.g., benzydamine hydrochloride ).

- Functional Groups : The ester moiety in the target compound vs. the carboxylic acid in indole-5-carboxylic acid affects reactivity. Esters often serve as prodrugs, hydrolyzing in vivo to active acids .

Physical and Chemical Properties

- Melting Points : Indole-5-carboxylic acid (208–210°C) and indole-6-carboxylic acid (256–259°C) exhibit higher melting points than the target compound’s hydrochloride form, likely due to stronger intermolecular forces in crystalline carboxylic acids.

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for bioavailability in pharmaceuticals (e.g., memantine hydrochloride ).

Biological Activity

Ethyl L-octahydroindole-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Structural Characteristics

This compound features a bicyclic structure that is characteristic of indole derivatives. Its molecular formula is , and it has a molecular weight of approximately 233.735 g/mol. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves several steps, including the hydrogenation of ethyl 2-indolecarboxylate and subsequent reactions to form the desired hydrochloride salt. A common method includes using palladium on carbon (Pd/C) as a catalyst for hydrogenation, which yields a high-purity product .

Biological Mechanisms

Research indicates that this compound exhibits various biological activities, particularly in the context of neurological and psychiatric disorders. Similar compounds have been shown to act as antagonists for neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as anxiety and depression. The indole nucleus allows this compound to interact with multiple biological targets, enhancing its pharmacological profile.

Neurological Disorders

This compound has been studied for its potential effects on neurological disorders. Compounds with similar structures have demonstrated efficacy in modulating neurotransmitter systems, which could lead to advancements in treatments for anxiety and depression.

Cardiovascular Applications

The compound also shows promise in cardiovascular research. Its structural properties suggest potential interactions with enzymes and receptors involved in cardiovascular regulation, making it a candidate for further exploration in antihypertensive therapies.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. How can the stereochemical purity of this compound be verified experimentally?

- Methodological Answer : Chiral ligand-exchange chromatography is a validated method for resolving stereoisomers of octahydroindole derivatives. For example, using copper(II)-L-proline complexes as chiral selectors in HPLC can separate enantiomers with baseline resolution, ensuring stereochemical integrity . Additionally, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H NMR in D2O) can confirm structural assignments and detect impurities .

Q. What are the critical physicochemical properties of this compound relevant to solubility and formulation?

- Methodological Answer : Key properties include hydrogen bond donor/acceptor counts (3 donors, 3 acceptors), polar surface area (49.3 Ų), and molecular weight (205.09 g/mol). These parameters influence solubility in polar solvents (e.g., water, ethanol) and compatibility with excipients in drug formulation studies .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding assays?

- Methodological Answer : Stereochemistry directly impacts binding affinity to biological targets. For instance, (2R,3aS,7aR)-stereoisomers may exhibit higher selectivity for GABA receptors compared to (2S) configurations. Researchers should employ molecular docking simulations (e.g., using AutoDock Vina) paired with in vitro assays (e.g., radioligand displacement) to correlate stereochemistry with activity .

Q. What computational strategies are recommended to predict the stability of this compound under varying pH conditions?

- Methodological Answer : Density functional theory (DFT) calculations can model protonation states and degradation pathways. Parameters like pKa (predicted via ChemAxon or ACD/Labs) and hydrolysis kinetics under acidic/basic conditions should be validated experimentally using accelerated stability testing (e.g., 40°C/75% RH for 3 months) .

Q. How can researchers resolve contradictory data in chiral synthesis yields for this compound?

- Methodological Answer : Contradictions often arise from incomplete stereochemical control or side reactions. Systematic optimization of reaction parameters (e.g., temperature, catalyst loading) using design of experiments (DoE) approaches is critical. For example, a Taguchi orthogonal array can identify critical factors (e.g., solvent polarity, reaction time) affecting enantiomeric excess (ee) .

Experimental Design and Validation

Q. What analytical methods are optimal for quantifying trace impurities in this compound batches?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with ultra-performance liquid chromatography (UPLC) provides ppm-level sensitivity for detecting byproducts. For instance, a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient elution (0.1% formic acid in water/acetonitrile) can separate impurities within 10 minutes .

Q. How should researchers design stability studies for this compound in aqueous buffers?

- Methodological Answer : Use forced degradation studies under ICH Q1A guidelines: expose the compound to oxidative (3% H2O2), thermal (60°C), and photolytic (1.2 million lux-hours) conditions. Monitor degradation via UPLC-UV at 254 nm and characterize degradation products using tandem MS .

Data Interpretation and Troubleshooting

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

- Methodological Answer : Splitting may arise from diastereotopic protons or slow conformational exchange. Variable-temperature NMR (e.g., 25–60°C) can differentiate dynamic effects from static stereochemical anomalies. For octahydroindole derivatives, axial-equatorial proton coupling in the bicyclic system often causes complex splitting .

Q. How can researchers validate the absence of residual solvents in synthesized this compound?

- Methodological Answer : Gas chromatography (GC) with headspace sampling is ideal. Use a DB-624 column (30 m × 0.32 mm, 1.8 µm) and flame ionization detection (FID). Calibrate against ICH Q3C Class 2 solvent limits (e.g., <500 ppm for ethanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.